Aluminum sorbate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

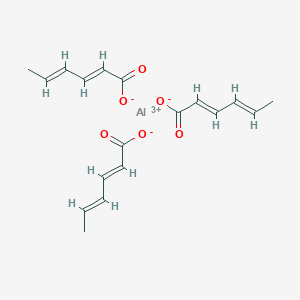

Aluminum sorbate, also known as this compound, is a useful research compound. Its molecular formula is C18H21AlO6 and its molecular weight is 360.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Food Preservation

Aluminum sorbate is primarily recognized for its antimicrobial properties, making it a candidate for food preservation. Sorbic acid and its salts, including this compound, are widely used as preservatives in various food products. They inhibit the growth of molds and yeasts, thereby extending the shelf life of items such as:

- Cheese

- Baked goods

- Beverages

- Confectioneries

Research indicates that this compound can be effective at concentrations typically ranging from 0.05% to 0.3% in food products . Its efficacy stems from its ability to disrupt microbial cell membranes, which prevents spoilage and maintains food quality.

Anti-Corrosion Applications

This compound has been investigated for its potential as an anti-corrosion agent. Studies have shown that it can be incorporated into coatings to protect metal surfaces from rust and corrosion. The mechanism involves forming a protective layer that reduces oxidation processes on metals such as aluminum alloys.

Case Study: Anti-Corrosion Coatings

A study explored the incorporation of this compound into polysaccharide-based coatings for aluminum alloys. The results demonstrated significant improvements in corrosion resistance compared to untreated surfaces. The protective effect was attributed to the formation of a stable barrier that inhibits moisture and corrosive agents from penetrating the metal surface .

Pigment in Coatings

This compound has also been synthesized as a pigment for marine paints. Its incorporation into paint formulations aims to provide antifouling properties, which prevent the accumulation of marine organisms on submerged surfaces.

Synthesis and Characterization

Research focused on synthesizing this compound and evaluating its performance as a pigment revealed that it possesses desirable characteristics such as color stability and resistance to leaching in marine environments . These properties make it suitable for use in protective coatings where durability is essential.

Agricultural Applications

In agricultural contexts, this compound has been explored for its potential to enhance crop protection against fungal pathogens. It may act synergistically with other treatments to improve efficacy against common agricultural pests.

Research Insights

Studies have indicated that when combined with other natural extracts, this compound can enhance the overall antimicrobial activity against specific fungi responsible for crop diseases . This application highlights its versatility beyond traditional uses.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

When aluminum sorbate is dissolved in water, it can undergo hydrolysis, leading to the formation of aluminum hydroxide and sorbic acid. This reaction can be described as:

Al C6H7O2)3+3H2O→Al OH 3+3C6H8O2

This hydrolysis process is significant because it affects the pH of the solution, which can influence the biological activity of the compound when used in marine environments .

Adsorption Mechanisms

This compound exhibits adsorption properties that can be beneficial for removing contaminants from water. The adsorption process typically involves:

-

Physical Adsorption : This occurs when this compound interacts with contaminants through van der Waals forces.

-

Chemical Adsorption : This involves the formation of chemical bonds between the aluminum hydroxide groups on the surface of this compound and the pollutants.

The adsorption kinetics can often be modeled using pseudo-second-order kinetics, indicating that the rate-limiting step may involve chemical interactions rather than diffusion .

Comparative Efficacy

In comparative studies, this compound was found to have a more rapid inhibitory effect on certain marine larvae compared to other metal-based antifoulants like ferric sorbate. This suggests that this compound may offer advantages in terms of both efficacy and environmental safety .

Table 1: Composition of this compound

| Component | Percentage (%) |

|---|---|

| Aluminum | 7.5 |

| Sorbate | 92.3 |

| Potassium | 0.03 |

| Nitrate | 0.01 |

Table 2: Hydrolysis Products

| Product | Reaction Type | Yield (%) |

|---|---|---|

| Aluminum Hydroxide | Hydrolysis | Varies |

| Sorbic Acid | Hydrolysis | Varies |

Table 3: Adsorption Capacity of this compound

| Contaminant | Maximum Adsorption (mg/g) |

|---|---|

| Nickel (II) | 25.0 |

| Arsenate | Varies |

| Bichromate | Varies |

Propriétés

Numéro CAS |

16899-72-2 |

|---|---|

Formule moléculaire |

C18H21AlO6 |

Poids moléculaire |

360.3 g/mol |

Nom IUPAC |

aluminum;(2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/3C6H8O2.Al/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |

Clé InChI |

UUGHYISAEYRDII-KWYLWIMLSA-K |

SMILES |

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |

SMILES isomérique |

C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Al+3] |

SMILES canonique |

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |

Synonymes |

ALUMINIUMSORBATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.